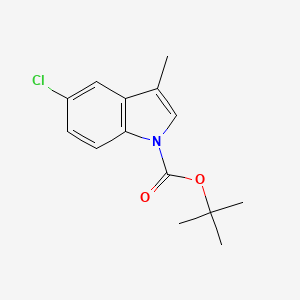
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants présents dans divers produits naturels et médicaments. Ce composé est caractérisé par la présence d'un groupe ester tert-butyle, d'un atome de chlore et d'un groupe méthyle lié au cycle indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce, telles que le 5-chloroindole et le chloroformate de tert-butyle.
Conditions de réaction : La réaction est effectuée en conditions basiques, souvent en utilisant une base comme la triéthylamine ou la pyridine pour faciliter la formation de la liaison ester.
Procédure : Le 5-chloroindole est mis à réagir avec le chloroformate de tert-butyle en présence de la base, ce qui entraîne la formation de tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, souvent en utilisant des systèmes automatisés et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore sur le cycle indole peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le cycle indole peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Hydrolyse d'ester : Le groupe ester tert-butyle peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols, souvent en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium.
Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Hydrolyse : Conditions acides ou basiques, en utilisant des réactifs comme l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits formés
Substitution : Formation de dérivés d'indole substitués.
Oxydation : Formation de dérivés d'indole oxydés.
Réduction : Formation de dérivés d'indole réduits.
Hydrolyse : Formation d'acide 5-chloro-3-méthyl-1H-indole-1-carboxylique.
Applications de la recherche scientifique
Le tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de dérivés d'indole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. Les voies exactes impliquées peuvent varier, mais elles incluent souvent la modulation des voies de signalisation cellulaire et l'inhibition d'enzymes spécifiques.
Applications De Recherche Scientifique
Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Composés similaires
Tert-butyl 1-indolecarboxylate : Structure similaire, mais sans les groupes chlore et méthyle.
Tert-butyl 5-méthoxy-1H-indole-1-carboxylate : Contient un groupe méthoxy au lieu d'un atome de chlore.
Tert-butyl 4-formyl-5-méthoxy-7-méthyl-1H-indole-1-carboxylate : Contient des groupes fonctionnels supplémentaires, notamment un groupe formyle.
Unicité
Le tert-butyl 5-chloro-3-méthyl-1H-indole-1-carboxylate est unique en raison de la présence de groupes chlore et méthyle sur le cycle indole, ce qui peut influencer sa réactivité chimique et son activité biologique. Ces substituants peuvent améliorer son potentiel en tant qu'intermédiaire polyvalent en synthèse organique et son efficacité dans diverses applications.
Propriétés
Formule moléculaire |
C14H16ClNO2 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
tert-butyl 5-chloro-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3 |
Clé InChI |
KGRBQRJFHZXYHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
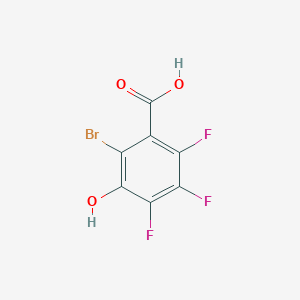
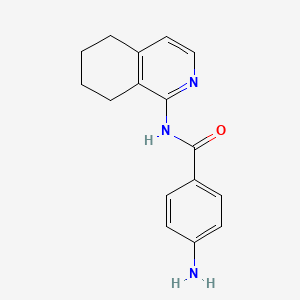

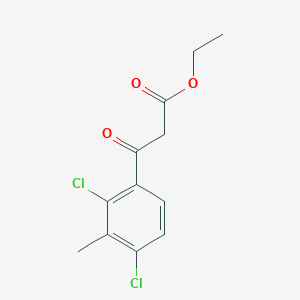
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)

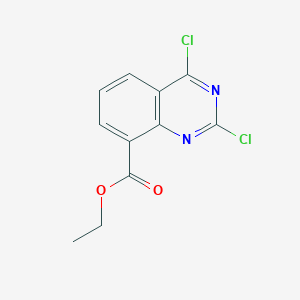


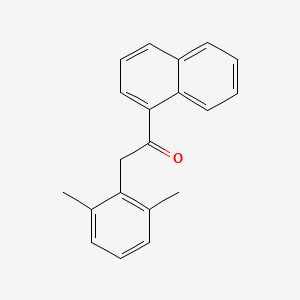
![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)

